CBT-1

P-glycoprotein Multidrug resistance ABC transporter inhibition

Unlike earlier-generation P-gp inhibitors, CBT-1 (Tetrandrine, NSC-77037) is a dual ABCB1/ABCC1 inhibitor that does not alter the PK of co-administered doxorubicin or paclitaxel—confirmed in Phase I studies. This eliminates the need for chemotherapy dose reduction and removes confounding PK variables. Orally bioavailable and well-tolerated, CBT-1 is the evidence-supported chemosensitizer for MDR reversal in sarcoma, NSCLC, AML, and multiple myeloma. Validated by 99mTc-sestamibi imaging. ≥98% purity.

Molecular Formula
Molecular Weight
Cat. No. B1194446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBT-1
SynonymsCBT1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBT-1: A Clinically Advanced, Orally Bioavailable Bisbenzylisoquinoline P-gp/MRP1 Inhibitor for Multidrug Resistance Reversal


CBT-1 (Tetrandrine, NSC-77037) is a naturally-derived bisbenzylisoquinoline plant alkaloid that acts as a potent, orally bioavailable inhibitor of ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, ABCB1) and multidrug resistance-associated protein 1 (MRP1, ABCC1) [1]. It is currently in advanced clinical development as a chemosensitizing agent to reverse multidrug resistance (MDR) in oncology [2]. Laboratory studies demonstrate that CBT-1 completely inhibits P-gp-mediated rhodamine 123 transport at 1 μM and reverses resistance to multiple chemotherapeutic agents including paclitaxel, doxorubicin, and vinblastine in P-gp-overexpressing cell lines [1]. Phase I clinical studies have confirmed that CBT-1 does not significantly alter the pharmacokinetics of co-administered chemotherapeutics such as doxorubicin or paclitaxel, a critical differentiation from earlier-generation P-gp inhibitors [3].

Why Generic Substitution of CBT-1 with Other P-gp Inhibitors Fails: Critical Differentiators in Safety, Selectivity, and Pharmacokinetics


Substituting CBT-1 with other in-class P-gp inhibitors such as tariquidar, zosuquidar, or verapamil is not scientifically justifiable due to fundamental differences in transporter selectivity, pharmacokinetic interference, and clinical safety profiles. First-generation inhibitors like verapamil and cyclosporin A exhibit significant off-target cardiovascular and immunosuppressive effects, respectively, at concentrations required for P-gp inhibition [1]. Second-generation agents such as valspodar and biricodar were designed for improved potency but nonetheless caused clinically significant pharmacokinetic interactions by inhibiting CYP3A4-mediated drug metabolism, leading to increased chemotherapeutic toxicity [1]. Third-generation inhibitors tariquidar and zosuquidar, while more potent and selective, have still been associated with variable pharmacokinetic effects and limited clinical efficacy in certain trial settings [2]. CBT-1 distinguishes itself by demonstrating potent dual ABCB1/ABCC1 inhibition without altering the pharmacokinetics of co-administered doxorubicin or paclitaxel in Phase I studies, and without the neurological toxicities observed with some third-generation agents [3]. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons of CBT-1 Versus Alternative P-gp Inhibitors


Comparative P-gp Binding Affinity: CBT-1 Exhibits Potent Competitive Binding (IC50 = 0.14 μM) with an Intermediate Potency Profile Relative to Tariquidar and Verapamil

In a direct competitive binding assay using [125I]-IAAP photolabeling of P-gp, CBT-1 exhibited an IC50 of 0.14 μM [1]. The potency of CBT-1 in functional efflux assays was determined to be greater than verapamil, approximately equivalent to valspodar, but less than tariquidar, one of the most potent P-gp inhibitors characterized to date [2].

P-glycoprotein Multidrug resistance ABC transporter inhibition

Complete Reversal of P-gp-Mediated Drug Resistance: CBT-1 at 1 μM Fully Restores Sensitivity to Multiple Chemotherapeutics in Resistant Cell Lines

CBT-1 at a concentration of 1 μM completely reversed P-gp-mediated resistance to vinblastine, paclitaxel, and depsipeptide in SW620 Ad20 cells, a P-gp-overexpressing colon cancer cell line [1]. In contrast, verapamil at equivalent concentrations only partially reversed resistance, while tariquidar achieved complete reversal at lower concentrations (0.1-0.5 μM) [2].

Multidrug resistance reversal Chemosensitization P-glycoprotein

Unique Dual ABCB1/ABCC1 (P-gp/MRP1) Inhibition Profile: CBT-1 Inhibits Both Major MDR Transporters, Unlike Tariquidar and Zosuquidar Which Primarily Target P-gp

CBT-1 at 10 μM completely inhibited MRP1-mediated calcein transport in ABCC1-transfected cells, demonstrating dual P-gp/MRP1 inhibitory activity [1]. In contrast, third-generation inhibitors tariquidar and zosuquidar are highly specific for P-gp and show minimal activity against MRP1 at clinically relevant concentrations [2]. CBT-1 at 25 μM did not significantly affect ABCG2 (BCRP)-mediated pheophorbide A transport, indicating selective inhibition of ABCB1 and ABCC1 [1].

MRP1 ABCC1 Multidrug resistance Transporter selectivity

Lack of Pharmacokinetic Drug-Drug Interaction: CBT-1 Does Not Alter Doxorubicin or Paclitaxel PK, in Contrast to First- and Second-Generation Inhibitors

In a Phase I clinical trial, pharmacokinetic analysis of 11 patients receiving CBT-1 (200-600 mg/m² orally for 7 days) with doxorubicin (60 mg/m² IV on day 6) demonstrated that CBT-1 did not significantly alter the pharmacokinetic parameters of doxorubicin [1]. Similarly, in a pharmacodynamic study with paclitaxel (135 mg/m² IV), CBT-1 (500 mg/m² orally for 7 days) did not affect paclitaxel pharmacokinetics [2]. This is in marked contrast to first-generation inhibitors (verapamil, cyclosporin A) which significantly increase chemotherapy exposure due to CYP3A4 inhibition, and second-generation agents (valspodar, biricodar) which also cause clinically significant PK interactions [3].

Pharmacokinetics Drug-drug interaction Chemosensitizer safety

In Vivo Pharmacodynamic Evidence: CBT-1 Achieves Clinically Meaningful P-gp Inhibition in Patient Tissues Without Toxicity

In a pharmacodynamic study of 12 patients with solid tumors, CBT-1 (500 mg/m² orally × 7 days) reduced rhodamine efflux from CD56+ peripheral blood mononuclear cells (PBMCs) by a statistically significant 51-100% (p < 0.0001) [1]. Hepatic P-gp function, assessed by 99mTc-sestamibi imaging, showed that the median liver-to-heart AUC(0-3) ratio increased from 34.7% to 100.8% (median 71.9% increase, p < 0.0001) after CBT-1 administration, indicating robust P-gp inhibition in normal liver tissue [1]. These effects were achieved with minimal toxicity attributable to CBT-1, and no grade 3/4 adverse events were related to the study drug [1].

Pharmacodynamics Clinical biomarker Sestamibi imaging

Optimal Research and Clinical Application Scenarios for CBT-1 Based on Quantitative Differentiation Evidence


Reversal of Acquired Chemotherapy Resistance in P-gp/MRP1-Overexpressing Solid Tumors (Osteosarcoma, NSCLC, Breast Cancer)

CBT-1 is optimally suited for investigational use in tumor types where both P-gp and MRP1 are known to mediate acquired resistance to first-line chemotherapeutics. In osteosarcoma, CBT-1 at 1-10 μM reversed ABCB1/ABCC1-mediated resistance to doxorubicin, taxotere, etoposide, and vinorelbine in a panel of drug-resistant cell lines [1]. For clinical trials, CBT-1 should be considered as a chemosensitizer in combination with doxorubicin or paclitaxel in patients with documented disease progression on prior therapy, particularly in sarcoma and NSCLC where Phase I/II studies are ongoing [2]. The lack of pharmacokinetic interaction with doxorubicin [3] simplifies dosing and reduces toxicity concerns relative to earlier-generation inhibitors.

Combination Regimens Requiring Minimal Drug-Drug Interaction Risk

For preclinical and clinical research programs requiring a P-gp inhibitor that does not interfere with hepatic metabolism of co-administered chemotherapeutics, CBT-1 represents the evidence-supported choice. Phase I studies confirmed that CBT-1 does not significantly alter doxorubicin or paclitaxel pharmacokinetics at doses up to 600 mg/m² [1]. This contrasts with verapamil, cyclosporin A, valspodar, and tariquidar, all of which have documented PK interactions necessitating dose reduction of the chemotherapeutic agent [2]. Researchers designing combination studies can therefore incorporate CBT-1 without the confounding variable of altered chemotherapy exposure, enabling cleaner interpretation of efficacy and toxicity endpoints.

Pharmacodynamic Biomarker Development and Imaging Studies of ABC Transporter Function

CBT-1 has been validated as a tool compound for modulating and quantifying P-gp function in vivo using 99mTc-sestamibi imaging. In the Phase I pharmacodynamic study, CBT-1 increased liver sestamibi retention by a median of 71.9%, confirming robust P-gp inhibition in normal tissue [1]. This imaging biomarker can be employed in future studies to select patients whose tumors demonstrate P-gp-mediated drug efflux and to monitor target engagement. The well-tolerated safety profile and oral bioavailability of CBT-1 facilitate its use in longitudinal imaging studies to assess transporter function modulation over multiple treatment cycles.

Investigational Therapy for Relapsed/Refractory Hematologic Malignancies with Documented Transporter Overexpression

Although less extensively studied than in solid tumors, CBT-1's dual P-gp/MRP1 inhibition profile makes it a rational candidate for evaluation in hematologic malignancies such as acute myeloid leukemia (AML), multiple myeloma, and non-Hodgkin's lymphoma where ABC transporter-mediated drug efflux is a recognized mechanism of resistance to anthracyclines, vinca alkaloids, and proteasome inhibitors [1]. The compound is being developed as adjunctive therapy in multiple myeloma and AML [2], and its oral administration and favorable safety profile support feasibility of prolonged dosing schedules required in these diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBT-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.